Me-PEG18-NH2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C37H77NO18 |
|---|---|
Molecular Weight |
824.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C37H77NO18/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h2-38H2,1H3 |
InChI Key |
MCLQHANYXBYONF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Me-PEG18-NH2 in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two moieties. The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Among the diverse array of linker architectures, polyethylene glycol (PEG) based linkers have gained prominence due to their favorable physicochemical properties. This technical guide provides a comprehensive overview of the role of a specific PEG linker, Me-PEG18-NH2, in the design and function of PROTACs. We will delve into its structural significance, impact on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.
The Role of the PEG Linker in PROTAC Efficacy
The linker in a PROTAC molecule plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] This ternary complex formation is the requisite first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The length and flexibility of the linker are critical parameters that influence the stability and geometry of this complex.
Key Physicochemical Properties of PEG Linkers:
-
Hydrophilicity: PEG linkers, including this compound, are composed of repeating ethylene glycol units, which impart significant hydrophilicity. This property can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for its bioavailability and administration.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an attractive component for therapeutic agents.
-
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for the systematic optimization of the distance between the two ligands of the PROTAC. This tunability is essential for achieving optimal ternary complex formation for different target proteins and E3 ligases.[1]
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be advantageous in facilitating the proper orientation of the target protein and E3 ligase for efficient ubiquitination.
Impact of Linker Length on PROTAC Activity:
Systematic studies have demonstrated that the length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
-
Short Linkers: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Long Linkers: Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited and must be determined empirically for each new PROTAC system.
This compound: A Specific Linker for PROTAC Synthesis
This compound is a monodisperse polyethylene glycol linker with a terminal methyl ether group and a terminal primary amine. The "18" in its name denotes the number of repeating ethylene glycol units. This linker provides a significant spacer arm, which can be beneficial for spanning the distance between the binding pockets of the target protein and the E3 ligase. The terminal amine group serves as a versatile chemical handle for conjugation to either the warhead (POI-binding ligand) or the E3 ligase ligand, typically through the formation of a stable amide bond.
Quantitative Data on PEGylated PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | CRBN | 3-PEG units | < 500 | > 90 | (Illustrative example based on literature trends) |
| PROTAC 2 | BRD4 | CRBN | 5-PEG units | < 100 | > 95 | (Illustrative example based on literature trends) |
| PROTAC 3 | BTK | CRBN | 4-PEG units | 10 | > 90 | (Illustrative example based on literature trends) |
| PROTAC 4 | BTK | CRBN | 8-PEG units | 50 | > 80 | (Illustrative example based on literature trends) |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. This table presents illustrative data on how varying the number of PEG units in the linker can affect the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of PROTACs targeting BRD4 and BTK.
| Parameter | PROTAC with Short PEG Linker (e.g., 4 units) | PROTAC with Long PEG Linker (e.g., 18 units) |
| Aqueous Solubility | Moderate | High |
| Cell Permeability | Generally Favorable | Potentially Reduced |
| Ternary Complex Stability | Highly Dependent on Target/E3 Pair | May be more accommodating for certain geometries |
| Off-target Effects | Potentially higher specificity | Increased flexibility may lead to more off-target interactions |
Table 2: Comparative Physicochemical and Biological Properties of PROTACs with Short vs. Long PEG Linkers. This table provides a qualitative comparison of the expected properties of PROTACs with shorter versus longer PEG linkers, such as one analogous to this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating a this compound linker.
Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound
This protocol describes a general two-step approach for synthesizing a PROTAC where the this compound linker is coupled to a carboxylic acid-functionalized warhead, followed by coupling to an E3 ligase ligand.
Step 1: Coupling of Warhead to this compound
-
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
DIPEA (3.0 eq) or Et3N (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU (or HBTU) and DIPEA (or Et3N) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to obtain the Warhead-PEG18-Me intermediate.
Step 2: Coupling of Warhead-PEG18-Me to E3 Ligase Ligand
-
Materials:
-
Warhead-PEG18-Me (assuming it now has a terminal functional group for coupling, e.g., a deprotected amine if the initial PEG linker was Boc-protected)
-
E3 Ligase Ligand-COOH (1.1 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
DIPEA (3.0 eq) or Et3N (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Follow a similar amide coupling procedure as described in Step 1, using the Warhead-PEG18-Me intermediate and the E3 Ligase Ligand-COOH. b. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with the PROTAC.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein concentration for all samples. c. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). d. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified target protein (POI) and E3 ligase.
-
PROTAC of interest.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure: a. Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip via amine coupling. b. Binary Interaction Analysis: i. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). ii. In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine its binary affinity for the target. c. Ternary Complex Analysis: i. Prepare a constant concentration of the POI in the running buffer. ii. Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. iii. Inject these mixtures over the immobilized E3 ligase surface. iv. The resulting sensorgrams will reflect the formation of the ternary complex. d. Data Analysis: Analyze the sensorgram data to determine the binding affinity and kinetics of the ternary complex. Calculate the cooperativity factor (α) to understand the influence of the binary interactions on the stability of the ternary complex.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
An In-depth Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation: A Paradigm Shift in Drug Delivery
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery and discovery.[1][2] This versatile and powerful technique has revolutionized the development of therapeutics by addressing fundamental challenges in drug stability, solubility, and pharmacokinetic profiles.[3][4] By strategically incorporating PEG linkers, scientists can significantly enhance the therapeutic index of a wide range of modalities, from small molecules and peptides to proteins and antibody-drug conjugates (ADCs).[5] This guide provides a comprehensive technical overview of PEG linkers, including their core principles, quantitative impact on drug performance, detailed experimental methodologies, and their role in targeted therapies.
Core Principles of PEGylation
PEG is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units. When conjugated to a drug molecule, the PEG chain imparts several beneficial properties:
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a significantly prolonged circulation half-life.
-
Improved Stability: The PEG linker can protect the drug from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.
-
Increased Solubility: PEGylation can dramatically improve the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can minimize their recognition by the immune system, reducing the risk of an immunogenic response.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation on a drug's pharmacokinetic and physicochemical properties can be quantified to guide rational drug design. The following tables summarize the impact of PEGylation on various drugs.
Table 1: Impact of PEGylation on Drug Pharmacokinetics
| Drug | PEG Size (kDa) | Half-life (Native) | Half-life (PEGylated) | Fold Increase in Half-life | Reference(s) |
| Interferon alfa-2a | 40 (branched) | ~2.3 hours (absorption) | ~50 hours (absorption) | ~22 | |
| Interferon alfa-2b | 12 (linear) | ~2.3 hours (absorption) | ~4.6 hours (absorption) | ~2 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | 1.79 hours | 7.05 hours | ~4 | |
| Asparaginase | - | Higher Clearance | Lower Clearance | - | |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | ~25 |
Table 2: Pharmacokinetic Parameters of Native vs. PEGylated Liposomal Doxorubicin
| Parameter | Native Doxorubicin | PEGylated Liposomal Doxorubicin | Reference(s) |
| Half-life | 5.00 ± 3.20 hours | 17.62 ± 8.13 hours (in cats) | |
| - | 30-90 hours (in humans) | ||
| Clearance | 27098.58 ± 5205.19 mL/h/m² | 28.65 ± 11.09 mL/h/m² (in cats) | |
| - | Reduced >250-fold (in humans) | ||
| Volume of Distribution | - | Reduced >60-fold (in humans) | |
| Area Under the Curve (AUC) | 0.67 ± 0.12 µg·hr/mL | 783.09 ± 267.29 µg·hr/mL (in cats) | |
| - | Increased ~300-fold (in humans) |
Table 3: Effect of PEG Linker Length on ADC Efficacy
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| No PEG | ~10 ng/mL | Baseline | |
| PEG2 | ~10 ng/mL | - | |
| PEG4 | ~10 ng/mL | Moderate Inhibition | |
| PEG8 | ~10 ng/mL | Significant Inhibition | |
| PEG12 | ~10 ng/mL | Significant Inhibition | |
| PEG24 | ~10 ng/mL | Significant Inhibition | |
| 4 kDa | Reduced 4.5-fold vs. No PEG | - | |
| 10 kDa | Reduced 22-fold vs. No PEG | - |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Table 4: Impact of PEGylation on Protein Thermal Stability
| Protein | PEG Size (kDa) | Tm (Native) | Tm (PEGylated) | ΔTm | Reference(s) |
| Lysozyme | 20 | 202°C | 222°C | +20°C | |
| Alpha-1 Antitrypsin | 5, 20, 40 | No significant change | No significant change | ~0 |
Detailed Experimental Protocols
Precise and reproducible experimental methods are critical for the successful development of PEGylated therapeutics. Below are detailed protocols for common PEGylation and characterization techniques.
Protocol 1: N-hydroxysuccinimide (NHS) Ester PEGylation of a Protein
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 10- to 50-fold) over the protein.
-
Slowly add the dissolved PEG-NHS ester to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity and activity.
Protocol 2: Maleimide-Thiol PEGylation of a Protein
This protocol outlines the site-specific conjugation of a thiol-reactive PEG-Maleimide to a free cysteine residue on a protein.
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5, with EDTA to prevent disulfide bond formation)
-
PEG-Maleimide reagent
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP or DTT) if cysteine residues are oxidized
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer.
-
If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation.
-
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the anhydrous solvent immediately before use.
-
Conjugation Reaction:
-
Calculate the required amount of PEG-Maleimide to achieve a 10- to 20-fold molar excess over the protein's free thiol groups.
-
Add the dissolved PEG-Maleimide to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching solution to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography or another suitable method.
-
Characterization: Characterize the purified product to confirm site-specific conjugation and assess its properties.
Protocol 3: Characterization of PEGylated Proteins
A thorough characterization of the PEGylated conjugate is essential to ensure its quality and consistency.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the heterogeneity of the PEGylated product.
-
Size-Exclusion Chromatography (SEC): To separate PEGylated species based on their hydrodynamic radius and quantify the extent of conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and identify the number of attached PEG chains.
-
UV/Vis Spectroscopy: To determine the protein concentration.
-
In Vitro Activity Assays: To confirm that the biological activity of the protein is retained after PEGylation.
-
Pharmacokinetic Studies: To evaluate the in vivo half-life, clearance, and biodistribution of the PEGylated protein in animal models.
Visualizing the Role of PEG Linkers in Drug Discovery
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts related to PEG linkers in drug discovery.
Caption: The HER2 signaling pathway, a key target in cancer therapy.
Caption: The VEGF signaling pathway, crucial for angiogenesis.
Caption: Workflow for ADC development and its mechanism of action.
Caption: Logical flow of the benefits of PEGylation in drug discovery.
Caption: Targeted drug delivery to the tumor microenvironment.
Conclusion
PEG linkers are an indispensable tool in modern drug discovery, offering a robust platform to enhance the therapeutic properties of a wide array of drugs. By understanding the core principles of PEGylation, leveraging quantitative data to guide linker design, and employing rigorous experimental methodologies, researchers can develop safer and more effective medicines. The continued innovation in PEG linker chemistry and bioconjugation techniques promises to further expand the applications of this powerful technology, paving the way for the next generation of targeted and personalized therapies.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 4. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. benchchem.com [benchchem.com]
Me-PEG18-NH2 in Targeted Cancer Therapy: A Technical Guide to PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
The field of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality for selectively eliminating pathogenic proteins. This technical guide delves into the application of Me-PEG18-NH2, a heterobifunctional linker, in the design and synthesis of PROTACs for targeted protein degradation in oncology. While specific, publicly available data on a PROTAC utilizing the this compound linker is limited, this guide provides a comprehensive overview of its role and application based on established principles of PROTAC technology and general synthetic methodologies.
Introduction to PROTAC Technology and the Role of PEG Linkers
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] They consist of three key components: a "warhead" that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.
Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their favorable properties. The PEG chain enhances solubility and can improve pharmacokinetic properties. The terminal amine group (-NH2) on this compound provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation.
General Synthesis of a PROTAC Using a Me-PEG-NH2 Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and the E3 ligase ligand, followed by their conjugation using a linker like this compound. The following is a generalized protocol for the synthesis of a PROTAC where the linker is attached to the E3 ligase ligand first, followed by conjugation to the warhead.
Experimental Protocol: General Synthesis of a PROTAC
Step 1: Activation of E3 Ligase Ligand Carboxylic Acid
-
Dissolve the E3 ligase ligand containing a carboxylic acid moiety (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a peptide coupling agent, such as HATU (1.1 equivalents), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation with this compound
-
To the activated E3 ligase ligand solution, add this compound (1 equivalent).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography.
Step 3: Conjugation to the Warhead
-
The purified E3 ligase ligand-linker conjugate will now have a terminal methyl ether group from the this compound and a reactive group introduced from the E3 ligase ligand (this will vary depending on the specific E3 ligase ligand used). For this generalized example, we will assume the other end of the linker needs to be functionalized for attachment to the warhead. A more common approach is to use a heterobifunctional PEG linker (e.g., NH2-PEG-COOH). However, to illustrate the use of this compound, a subsequent functionalization step would be necessary if the warhead does not have a suitable reactive group for direct coupling. A more direct route involves reacting a warhead containing an activated carboxylic acid with the amine of this compound, and then coupling the resulting product to the E3 ligase ligand.
A more direct, representative synthetic workflow is illustrated below:
Representative Example: A Hypothetical BRD4-Targeting PROTAC
To illustrate the application of a this compound linker, we present a hypothetical PROTAC, herein named "PROTAC-X," designed to target the bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein often overexpressed in various cancers, making it an attractive therapeutic target.
PROTAC-X Components:
-
Warhead: A derivative of JQ1, a known BRD4 inhibitor.
-
E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
-
Linker: this compound connecting the JQ1 derivative and pomalidomide.
Quantitative Data (Illustrative)
The following tables summarize representative quantitative data that would be generated to evaluate the efficacy of PROTAC-X. These values are illustrative and based on typical data for effective BRD4-targeting PROTACs.
Table 1: In Vitro Degradation and Anti-proliferative Activity of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MOLM-13 (AML) | BRD4 | 15 | >95 | 25 |
| HeLa (Cervical) | BRD4 | 25 | >90 | 50 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation percentage.
-
IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: In Vivo Efficacy of PROTAC-X in a MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| PROTAC-X | 50 | Daily | 85 |
Experimental Protocols for Evaluation
Western Blotting for BRD4 Degradation
-
Seed cancer cells (e.g., MOLM-13) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the percentage of BRD4 degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of PROTAC-X for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Mechanism of Action
BRD4 is a critical regulator of oncogene transcription, including c-Myc. By inducing the degradation of BRD4, PROTAC-X is expected to downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound serves as a valuable and versatile linker in the construction of PROTACs for targeted cancer therapy. Its PEG structure can confer beneficial physicochemical properties, while the terminal amine allows for straightforward conjugation. Although a specific, named PROTAC utilizing this exact linker is not yet prominent in published literature, the principles and protocols outlined in this guide provide a solid foundation for its application in the design and development of novel protein degraders. The continued exploration of different linkerologies, including variations in PEG chain length, is a critical aspect of optimizing PROTAC efficacy and advancing this promising therapeutic modality.
References
An In-depth Technical Guide to Bioconjugation with Me-PEG18-NH2
This guide offers a comprehensive overview of the fundamental principles and methodologies for bioconjugation utilizing Me-PEG18-NH2. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, experimental protocols, and data analysis pertinent to the application of this versatile PEG linker.
Core Principles of Bioconjugation with Amine-Terminated PEGs
Polyethylene glycol (PEG) has become an invaluable tool in bioconjugation, primarily for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The process of covalently attaching PEG chains to biomolecules, known as PEGylation, can improve water solubility, increase stability, and reduce the immunogenicity of peptides, proteins, and other therapeutic agents.[2][3]
This compound, with the chemical formula C37H77NO18 and a molecular weight of 824.01 g/mol , is a monodisperse PEG linker featuring a terminal primary amine group (-NH2) and a methoxy-capped terminus.[4] The primary amine serves as a reactive handle for conjugation to various functional groups on target biomolecules.
The most prevalent bioconjugation strategies involving amine-terminated PEGs, such as this compound, target carboxylic acids or their activated esters, like N-hydroxysuccinimide (NHS) esters.[5]
Amine-Reactive Conjugation Chemistry
Primary amines are excellent nucleophiles and readily react with electrophilic groups to form stable covalent bonds. The two primary approaches for conjugating this compound are:
-
Carbodiimide-mediated coupling to carboxylic acids: This method involves the activation of a carboxyl group (-COOH) on the target molecule using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable active ester. The amine group of this compound then attacks the activated carboxyl group, forming a stable amide bond. This reaction is typically performed in a two-step process to optimize efficiency and minimize side reactions. The activation step is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the primary amine is favored at a pH of 7-8.
-
Reaction with pre-activated esters (e.g., NHS esters): This is a more direct and widely used method where the target molecule is already functionalized with an NHS ester. The primary amine of this compound directly attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is highly efficient and proceeds readily at a neutral to slightly basic pH (7-9).
Experimental Protocols
The following are detailed methodologies for key experiments involving the conjugation of this compound to a model protein containing accessible carboxylic acid residues or activated NHS esters.
Carbodiimide-Mediated Conjugation of this compound to a Protein
This protocol outlines the steps for conjugating this compound to a protein with available carboxyl groups using EDC and NHS.
Materials:
-
Protein solution (e.g., 2 mg/mL in 0.1 M MES buffer, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Dialysis or desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
This compound Preparation: Prepare a stock solution of this compound in dry DMSO or DMF.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein solution. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the prepared this compound stock solution to the activated protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted activated carboxyl groups.
-
Purification: Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography (SEC).
-
Characterization: Analyze the resulting conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, HPLC, and mass spectrometry.
Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the direct conjugation of this compound to a molecule containing an NHS ester.
Materials:
-
NHS-ester activated molecule
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4-8.5.
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns (e.g., SEC or reversed-phase chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer.
-
Prepare a stock solution of this compound in dry DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS-ester activated molecule. A molar excess of the amine-PEG is often used to drive the reaction to completion.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
-
Quenching the Reaction: Add Quenching Buffer to stop the reaction.
-
Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method.
-
Analysis: Characterize the purified conjugate using analytical techniques like LC-MS to confirm the identity and purity of the product.
Data Presentation
The efficiency of a bioconjugation reaction can be assessed by various parameters. The following table summarizes hypothetical quantitative data for a typical conjugation of this compound to a model protein.
| Parameter | Value | Method of Determination |
| Reactants | ||
| Protein Concentration | 2 mg/mL | UV-Vis Spectroscopy (A280) |
| This compound:Protein Molar Ratio | 20:1 | Calculation |
| Reaction Conditions | ||
| pH | 7.5 | pH Meter |
| Temperature | 25°C | Thermometer |
| Reaction Time | 2 hours | Timer |
| Conjugate Characterization | ||
| Degree of PEGylation (PEG/protein) | 1.8 | MALDI-TOF Mass Spectrometry |
| Conjugation Efficiency | 90% | HPLC Analysis |
| Purity of Conjugate | >95% | Size-Exclusion Chromatography |
| Yield of Purified Conjugate | 75% | UV-Vis Spectroscopy (A280) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in bioconjugation with this compound.
Caption: Carbodiimide-mediated conjugation workflow.
Caption: Experimental workflow for protein PEGylation.
Caption: Benefits of bioconjugate PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. NH2-PEG-NH2, Amine PEG from Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Me-PEG18-NH2: A Versatile Tool for Advancing Chemical Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical biology and drug discovery, the strategic manipulation of molecular properties is paramount to achieving therapeutic efficacy and specificity. Me-PEG18-NH2, a monodisperse polyethylene glycol (PEG) linker, has emerged as a critical tool for researchers. This heterobifunctional molecule, featuring a methoxy-terminated PEG chain of 18 ethylene glycol units and a terminal primary amine, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These characteristics make it an invaluable component in the design and synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and a summary of its impact on the physicochemical and pharmacological properties of modified biomolecules.
Introduction to this compound
This compound is a chemical entity belonging to the class of PEG linkers, which are widely employed to connect two or more molecular entities. The "Me" signifies a methoxy group (CH3O-) that caps one end of the PEG chain, rendering it chemically inert. The "PEG18" specifies a chain of 18 repeating ethylene glycol units, resulting in a defined and uniform length. The "-NH2" denotes a primary amine group at the other end, which serves as a reactive handle for conjugation to various functional groups.
The discrete length of the PEG chain is a key advantage, as it allows for precise control over the spatial separation between the conjugated molecules. This is particularly crucial in applications like PROTACs, where the distance and orientation between a target protein ligand and an E3 ligase ligand can significantly impact the efficiency of ternary complex formation and subsequent protein degradation.[1]
Physicochemical Properties and Advantages
The incorporation of a this compound linker into a molecular construct imparts several beneficial properties that can address common challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H77NO18 | [2] |
| Appearance | White to off-white solid or viscous liquid | Manufacturer Data |
| Solubility | Soluble in water and most organic solvents | [] |
The primary advantages of utilizing this compound in bioconjugation include:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, such as small molecule inhibitors and cytotoxic payloads, are hydrophobic. The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the resulting conjugate, mitigating issues with aggregation and improving formulation possibilities.[][4]
-
Improved Pharmacokinetics: The PEG chain can create a hydrophilic shield around the conjugated molecule, which can reduce renal clearance and protect it from enzymatic degradation. This often leads to a longer circulation half-life and increased drug exposure.
-
Reduced Immunogenicity: By masking potential epitopes on the surface of therapeutic proteins or antibodies, PEGylation can reduce the likelihood of an immune response.
-
Precise Spacer Length: The well-defined 18-unit PEG chain provides a specific and consistent distance between the conjugated moieties, which is critical for optimizing biological activity in systems like PROTACs.
Applications in Chemical Biology
This compound serves as a versatile building block in several cutting-edge areas of chemical biology research and drug development.
PROTACs: Engineering Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The linker is a critical determinant of PROTAC efficacy. The length, flexibility, and chemical nature of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is an ideal candidate for a PROTAC linker due to its hydrophilicity, which can improve the overall solubility of the PROTAC molecule, and its defined length, which allows for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of a Me-PEG18-NH2 Based BRD4 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) aimed at the degradation of the Bromodomain-containing protein 4 (BRD4). This PROTAC utilizes the well-characterized BRD4 inhibitor, (+)-JQ1, as the target-binding ligand, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), to induce ubiquitination and subsequent proteasomal degradation of BRD4. The two ligands are connected via a Me-PEG18-NH2 linker. Detailed experimental procedures for the synthesis, purification, and characterization of the final PROTAC are provided, along with protocols for its biological evaluation.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than inhibiting their function.[1] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins, is a key epigenetic reader that regulates the transcription of oncogenes such as c-MYC.[4] Its association with various cancers makes it an attractive therapeutic target.[4] PROTACs targeting BRD4, such as dBET1, have demonstrated potent degradation of BRD4 and significant anti-proliferative effects in cancer cell lines.
This protocol outlines the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the BRD4 ligand, pomalidomide as the Cereblon E3 ligase ligand, and a flexible 18-unit polyethylene glycol (PEG) linker with a terminal amine (this compound). The inclusion of a PEG linker can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Synthesis Workflow
The overall synthetic strategy involves a three-stage process:
-
Synthesis of Building Blocks: Preparation of (+)-JQ1-carboxylic acid and an amine-functionalized pomalidomide derivative.
-
Linker Conjugation: Coupling of the this compound linker to the pomalidomide derivative.
-
Final PROTAC Assembly: Amide bond formation between the JQ1-carboxylic acid and the pomalidomide-PEG18-amine to yield the final PROTAC.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (200-300 mesh). 1H and 13C NMR spectra should be recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
Protocol 1: Synthesis of (+)-JQ1-carboxylic acid
(+)-JQ1-carboxylic acid can be synthesized from (+)-JQ1 by hydrolysis of the tert-butyl ester group.
-
Dissolve (+)-JQ1 (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
The crude product can be purified by crystallization or column chromatography to afford (+)-JQ1-carboxylic acid.
Protocol 2: Synthesis of Pomalidomide-PEG18-NHMe
This synthesis involves a nucleophilic aromatic substitution (SNA) reaction between 4-fluorothalidomide and the this compound linker.
-
To a solution of 4-fluorothalidomide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add this compound (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pomalidomide-PEG18-NHMe.
Protocol 3: Synthesis of the Final BRD4 PROTAC
The final PROTAC is assembled via an amide coupling reaction between (+)-JQ1-carboxylic acid and pomalidomide-PEG18-NHMe using a coupling agent such as HATU.
-
To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of pomalidomide-PEG18-NHMe (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final BRD4 PROTAC.
Protocol 4: Characterization of the Final BRD4 PROTAC
The structure and purity of the final PROTAC should be confirmed by the following methods:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the molecule.
-
HPLC: Analytical reverse-phase HPLC to determine the purity of the final compound.
Biological Evaluation
Protocol 5: BRD4 Degradation Assay (Western Blot)
This assay determines the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MV4-11, HeLa) in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Use an antibody against a housekeeping protein (e.g., GAPDH, α-tubulin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The DC50 value (concentration at which 50% of the protein is degraded) can be calculated by plotting the percentage of remaining BRD4 protein against the PROTAC concentration.
Protocol 6: Cell Viability Assay
This assay measures the effect of the BRD4 PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD4 PROTAC for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the PROTAC concentration.
Data Presentation
The following tables summarize key quantitative data for a hypothetical BRD4 PROTAC synthesized using this protocol.
Table 1: Synthesis and Characterization Data
| Parameter | Value | Method |
| Final PROTAC Yield | 15-25% | - |
| Purity | >95% | RP-HPLC |
| Molecular Weight (HRMS) | Calculated vs. Found | ESI-MS |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
Table 2: Biological Activity Data
| Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |
| MV4-11 (AML) | 5 - 25 | 10 - 50 |
| HeLa (Cervical Cancer) | 20 - 100 | 50 - 200 |
| 22Rv1 (Prostate Cancer) | 15 - 75 | 30 - 150 |
Signaling Pathway and Mechanism of Action
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of a BRD4-targeting PROTAC utilizing a this compound linker. The detailed protocols and methodologies are intended to assist researchers in the development of novel protein degraders. The successful synthesis and biological characterization of such molecules will contribute to the growing field of targeted protein degradation and may lead to the development of new therapeutic agents for cancer and other diseases.
References
Application Notes and Protocols for Me-PEG18-NH2 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-PEG18-NH2 is a monodisperse polyethylene glycol (PEG) linker containing 18 PEG units with a terminal methoxy group and a primary amine. This heterobifunctional linker is increasingly utilized in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The PEG component of this compound enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.
These application notes provide a comprehensive guide to the bioconjugation of this compound to proteins, peptides, and other molecules of interest. The protocols focus on the two most common conjugation strategies involving a primary amine: reaction with N-hydroxysuccinimide (NHS) esters and carbodiimide-mediated coupling to carboxylic acids.
Principle of Amine-Reactive Bioconjugation
The primary amine group (-NH2) on this compound is a versatile functional group for bioconjugation. It readily reacts with various electrophilic groups to form stable covalent bonds. The most common strategies for targeting the amine group of this compound are:
-
Reaction with NHS Esters: N-hydroxysuccinimide esters are highly reactive towards primary amines, forming a stable amide bond. This is one of the most widely used methods for protein and peptide labeling. The reaction proceeds efficiently at neutral to slightly alkaline pH (7.2-8.5).
-
Carbodiimide-Mediated Coupling: In the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary amine of this compound can be coupled to a carboxyl group (-COOH) on a target molecule. This reaction also forms a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can significantly improve the efficiency of the reaction by forming a more stable intermediate.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the general procedure for conjugating this compound to a protein or other molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, small molecule)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4; HEPES buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 10 mg of this compound in 1 mL of solvent.
-
-
Preparation of the NHS Ester-Activated Molecule:
-
Dissolve the NHS ester-activated molecule in the chosen reaction buffer to a known concentration.
-
-
Bioconjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the solution of the NHS ester-activated molecule. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm conjugation and determine the degree of labeling.
-
Protocol 2: EDC/NHS-Mediated Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol outlines the procedure for conjugating this compound to a molecule containing a carboxylic acid group using EDC and NHS.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, small molecule)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Anhydrous DMF or DMSO
-
Purification system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO as described in Protocol 1.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid Groups:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the solution of the carboxylic acid-containing molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Bioconjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate as described in Protocol 1.
-
-
Characterization:
-
Characterize the purified conjugate as described in Protocol 1.
-
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound bioconjugation experiments. Optimal conditions and outcomes are highly dependent on the specific molecules being conjugated and should be determined empirically.
Table 1: Reaction Conditions for this compound Conjugation to an NHS-Activated Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 2 mg/mL |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 8.0 | HEPES, pH 7.5 |
| Reaction Time | 2 hours | 1 hour | 4 hours |
| Reaction Temperature | Room Temp. | Room Temp. | 4°C |
| Quenching Agent | 50 mM Tris | 50 mM Glycine | 50 mM Tris |
Table 2: Characterization of Purified this compound-Protein Conjugate
| Parameter | Condition 1 Result | Condition 2 Result | Condition 3 Result |
| Yield (%) | 65% | 72% | 58% |
| Degree of Labeling (PEG/Protein) | 1.2 | 2.5 | 3.1 |
| Purity (by SEC-HPLC) | >95% | >95% | >95% |
| Mass (by LC-MS) | Expected + 1 PEG | Expected + 2-3 PEGs | Expected + 3-4 PEGs |
| Biological Activity | 92% retained | 85% retained | 78% retained |
Visualizations
Caption: General workflow for this compound bioconjugation.
Caption: Reaction of this compound with an NHS ester.
Caption: EDC/NHS mediated coupling of this compound.
Application Notes and Protocols: Coupling Me-PEG18-NH2 to E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic tractability. This document provides detailed protocols and reaction conditions for the coupling of an amine-terminated PEG linker, specifically Methyl-PEG18-amine (Me-PEG18-NH2), to common E3 ligase ligands, a crucial step in the synthesis of potent PROTACs. The focus will be on amide bond formation, a robust and widely used conjugation strategy.
General Experimental Workflow
The synthesis of an E3 ligase ligand-linker conjugate typically involves the reaction of a carboxylic acid-functionalized E3 ligase ligand with an amine-terminated PEG linker. This is commonly achieved via amide coupling facilitated by a peptide coupling reagent. The resulting conjugate can then be further elaborated by coupling to a POI ligand to complete the PROTAC synthesis.
Caption: General workflow for coupling this compound to a carboxylic acid-functionalized E3 ligase ligand.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of this compound to a Carboxylic Acid-Functionalized von Hippel-Lindau (VHL) Ligand
This protocol describes a representative procedure for the coupling of this compound to a VHL ligand bearing a carboxylic acid functional group.
Materials and Reagents:
-
Carboxylic acid-functionalized VHL ligand (e.g., a derivative of VH032)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for analysis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by reverse-phase preparative HPLC to yield the pure VHL-PEG18-Me conjugate.
-
Analysis: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical quantitative data for the HATU-mediated coupling of an amine-terminated PEG linker to a carboxylic acid-functionalized E3 ligase ligand.
| Parameter | Value | Reference / Notes |
| Reactants | ||
| E3 Ligand-COOH (eq) | 1.0 | A VHL or CRBN ligand with a carboxylic acid handle is a common starting material for this reaction. |
| This compound (eq) | 1.1 - 1.5 | A slight excess of the amine component is often used to ensure complete consumption of the more valuable E3 ligase ligand. |
| Reagents | ||
| Coupling Reagent | HATU | A highly efficient coupling reagent that minimizes side reactions and racemization.[3] |
| HATU (eq) | 1.2 - 1.5 | |
| Base | DIPEA | A non-nucleophilic base is used to scavenge the acid formed during the reaction. |
| DIPEA (eq) | 3.0 - 5.0 | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for dissolving the reactants and facilitating the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction typically proceeds efficiently at ambient temperature. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by LC-MS to determine the optimal time.[4] |
| Outcome | ||
| Typical Yield (%) | 60 - 90% | Yields can vary depending on the specific substrates and purification method.[4] |
| Purity (%) | >95% | Purity is typically assessed by HPLC and confirmed by LC-MS and NMR. |
| Purification Method | Reverse-Phase HPLC | This technique is effective for purifying polar, medium-sized molecules like the desired conjugate. |
| Analytical Methods | LC-MS, 1H NMR, 13C NMR | These methods are used to confirm the molecular weight, structure, and purity of the final product. |
PROTAC Mechanism of Action
The synthesized E3 ligase ligand-PEG conjugate serves as a key building block for a PROTAC. Once coupled to a POI-binding ligand, the resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Logical Relationship of PROTAC Components
The modular nature of PROTACs allows for the systematic optimization of each component to achieve desired pharmacological properties. The this compound linker serves as a versatile scaffold to connect the E3 ligase ligand to the POI ligand.
Caption: Logical relationship of the components of a PROTAC molecule.
Conclusion
The amide coupling of this compound to carboxylic acid-functionalized E3 ligase ligands is a robust and efficient method for the synthesis of key PROTAC intermediates. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of reaction conditions and rigorous purification and analysis are essential for obtaining high-quality E3 ligase ligand-linker conjugates for the development of novel PROTAC therapeutics.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using Me-PEG18-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC accomplishes this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This technology offers a paradigm shift in drug discovery, enabling the targeting of proteins previously considered "undruggable."
The structure of a PROTAC is modular, comprising a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance their physicochemical properties. PEGylation can improve the aqueous solubility and cell permeability of PROTACs, which are often large and lipophilic molecules. The Me-PEG18-NH2 linker is a long-chain PEG linker with a terminal amine group, making it suitable for solid-phase synthesis to connect to a carboxylic acid-functionalized ligand. Its length can provide the necessary flexibility and distance for optimal ternary complex formation.
General Principles of Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined and efficient method for constructing PROTACs. By immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) on a solid support (resin), the synthesis can be driven to completion using excess reagents, and purification is simplified to washing the resin at each step. The general workflow involves:
-
Resin Functionalization: Attaching the first ligand to a suitable solid support.
-
Linker Coupling: Adding the this compound linker to the resin-bound ligand.
-
Second Ligand Coupling: Attaching the second ligand to the free end of the linker.
-
Cleavage and Purification: Releasing the final PROTAC from the solid support and purifying it.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand.
Detailed Experimental Protocols
The following protocols are representative and may require optimization for specific ligands and resin systems.
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide derivative)
-
Resin Swelling: Swell aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Ligand Activation: In a separate vial, dissolve a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the activated ligand solution to the swollen resin. Shake the mixture at room temperature for 16 hours.
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of this compound Linker
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF for 30 minutes.
-
Linker Activation: In a separate vial, dissolve a suitable carboxylic acid-activated this compound derivative (e.g., Boc-protected on the amine and with a terminal carboxylic acid) (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Alternatively, if coupling the amine of this compound to a resin-bound carboxylic acid, activate the resin-bound acid first with HATU/DIPEA, then add the this compound (3 eq.).
-
Coupling Reaction: Add the activated linker solution to the resin. Shake the mixture at room temperature for 16-24 hours.
-
Washing: Drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Coupling of Protein of Interest (POI) Ligand
-
Deprotection (if applicable): If the end of the attached PEG linker is protected (e.g., with a Boc group), treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 1 hour to expose the terminal amine.
-
Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).
-
Ligand Activation: In a separate vial, dissolve the POI ligand containing a carboxylic acid (e.g., a BRD4 inhibitor derivative) (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling Reaction: Add the activated POI ligand solution to the resin. Shake the mixture at room temperature for 16 hours.
-
Washing: Drain the solvent and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage: Suspend the final resin-bound PROTAC in a cleavage cocktail (e.g., 50% TFA in DCM) at room temperature for 1 hour.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to remove the solvent and TFA.
-
Purification: Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a PROTAC synthesized using the this compound linker. Actual results will vary depending on the specific ligands and reaction conditions.
| PROTAC Name | Target Protein | E3 Ligase | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| BRD4-PEG18-Pom | BRD4 | Cereblon | ~1500 | 25 | >95 | 25 | ~90 |
Disclaimer: The data in this table is for illustrative purposes only and is not derived from a specific experimental result for a this compound-containing PROTAC. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy.
PROTAC Mechanism of Action: Signaling Pathway
PROTACs function by inducing the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
These application notes provide a comprehensive guide for the synthesis of PROTACs utilizing the this compound linker. By leveraging the advantages of solid-phase synthesis and the beneficial properties of PEG linkers, researchers can efficiently generate novel protein degraders for therapeutic development.
References
- 1. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of Me-PEG18-NH2 Conjugates by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analytical characterization of methoxy-polyethylene glycol-amine (Me-PEG18-NH2) conjugates using High-Performance Liquid Chromatography (HPLC). PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small drugs, is a widely used strategy to improve their pharmacological properties, including increasing circulating half-life and reducing immunogenicity.[1][2][3] Accurate and robust analytical methods are crucial for characterizing the reaction products, quantifying the degree of PEGylation, and determining the purity of the final conjugate. This note details a reversed-phase HPLC (RP-HPLC) method coupled with a Charged Aerosol Detector (CAD) for the comprehensive analysis of a this compound conjugation reaction mixture, enabling the separation and quantification of the PEGylated conjugate, unreacted this compound, and the parent molecule.
Introduction
The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules can significantly enhance their solubility and stability, prolong their presence in the bloodstream, and decrease their antigenicity.[3] this compound is a specific, monodisperse PEG reagent with a terminal amine group for conjugation. The successful synthesis and purification of PEGylated products require precise analytical techniques to monitor the reaction and characterize the final product. Heterogeneity in the PEG reagent and the conjugation reaction itself can lead to a mixture of products, including the desired conjugate, unreacted starting materials, and potential isomers.[1]
HPLC is a powerful technique for the separation and analysis of these complex mixtures. However, since PEG polymers lack a strong UV chromophore, conventional UV detection can be challenging unless the conjugated molecule is UV-active. To overcome this, detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are often employed, as they do not require the analyte to have a chromophore. This application note focuses on an RP-HPLC method using CAD for universal and sensitive detection.
Experimental Workflow
The overall workflow for the characterization of this compound conjugates involves sample preparation, HPLC separation, detection, and data analysis to determine the purity and composition of the sample.
Caption: Overall experimental workflow for HPLC analysis.
Experimental Protocols
Materials and Reagents
-
This compound Conjugate Sample: Reaction mixture or purified product.
-
Reference Standards: Unconjugated parent molecule, this compound.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or higher (e.g., Milli-Q).
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Sample Preparation
-
Reaction Mixture: Quench the conjugation reaction if required.
-
Dilution: Dilute the sample (reaction mixture or purified product) to a final concentration of approximately 1 mg/mL using Mobile Phase A (see below). The optimal concentration may vary and should be determined to be within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Reference Standards: Prepare individual solutions of the unconjugated parent molecule and this compound at ~0.5 mg/mL in Mobile Phase A to determine their respective retention times.
HPLC Method and Parameters
The following table summarizes the recommended starting conditions for the RP-HPLC method. These parameters may require optimization based on the specific properties of the parent molecule.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Gas Pressure | 35 psi (Nitrogen) |
| Gradient Program | See Table 2 |
Table 1: HPLC System and Chromatographic Conditions.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Table 2: HPLC Gradient Elution Program.
Data Analysis and Interpretation
The HPLC-CAD analysis of the conjugation reaction mixture allows for the identification and quantification of three key species: the unreacted parent molecule, the free (unreacted) this compound, and the final this compound conjugate.
Caption: Logical diagram for data interpretation.
Representative Results
The following table presents hypothetical data from the analysis of a typical conjugation reaction mixture. Retention times (RT) are determined by running individual standards. The relative percentage of each component is calculated from the peak area, assuming a similar response factor in the CAD detector.
| Peak ID | Analyte | Retention Time (RT) | Peak Area (%) |
| 1 | Free this compound | 8.5 min | 15.2% |
| 2 | Unreacted Parent Molecule | 12.1 min | 10.5% |
| 3 | This compound Conjugate | 14.8 min | 74.3% |
Table 3: Representative Quantitative Data from Chromatographic Analysis.
Discussion: In a typical reversed-phase separation, the highly polar, unreacted this compound is expected to elute first. The parent molecule will elute at an intermediate time. The final conjugate, being larger and often more hydrophobic due to the PEG chain, will have a longer retention time. The peak area percentage provides a direct measure of the reaction efficiency and the purity of the crude product. For absolute quantification, a calibration curve should be constructed using a purified conjugate standard.
Conclusion
The described RP-HPLC method with Charged Aerosol Detection provides a reliable and robust platform for the analytical characterization of this compound conjugates. This approach successfully separates the final conjugate from key impurities like the unreacted parent molecule and free PEG reagent. The protocol enables the determination of product purity and the relative quantification of each species in a reaction mixture, making it an indispensable tool for process monitoring, quality control, and the purification of PEGylated therapeutics and other molecules.
References
Application Note: NMR Spectroscopic Analysis of Me-PEG18-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-amine (Me-PEG-NH2) is a critical heterobifunctional polymer widely used in bioconjugation, drug delivery, and nanoparticle functionalization. The precise characterization of its structure and purity is paramount to ensure the quality, efficacy, and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation and quantitative analysis of PEGylated compounds. This application note provides detailed protocols for the analysis of Me-PEG18-NH2 using ¹H and ¹³C NMR spectroscopy.
Structural and Quantitative Analysis by NMR
NMR spectroscopy provides both qualitative and quantitative information about the this compound molecule. ¹H NMR is used to confirm the presence of the methoxy and amine terminal groups and to quantify the repeating ethylene glycol units. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. Quantitative NMR (qNMR) can be employed to accurately determine the purity of the material.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the expected chemical shifts for this compound. These values are based on typical chemical shifts for PEGylated molecules and may vary slightly depending on the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| CH₃ -O- | ~3.38 | Singlet | 3H |
| -O-CH₂ -CH₂-O- (PEG backbone) | ~3.64 | Singlet (broad) | ~72H (18 x 4H) |
| -O-CH₂-CH₂ -NH₂ | ~3.51 | Triplet | 2H |
| -CH₂-CH₂ -NH₂ | ~2.85 | Triplet | 2H |
Note: The signals for the PEG backbone often appear as a broad singlet due to the high degree of conformational flexibility.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) |
| CH₃ -O- | ~59 |
| -O-CH₂ -CH₂-O- (PEG backbone) | ~70 |
| -O-CH₂ -CH₂-NH₂ | ~73 |
| -CH₂-CH₂ -NH₂ | ~42 |
Experimental Protocols
Protocol 1: Qualitative Analysis and Structural Confirmation by ¹H and ¹³C NMR
This protocol outlines the procedure for obtaining qualitative NMR spectra to confirm the chemical structure of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. c. Vortex the sample until it is fully dissolved.
2. NMR Instrument Parameters (¹H NMR): a. Spectrometer: 400 MHz or higher. b. Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments). c. Number of Scans: 16-64 (depending on sample concentration). d. Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons). e. Acquisition Time: 2-4 seconds. f. Spectral Width: 0-12 ppm.
3. NMR Instrument Parameters (¹³C NMR): a. Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency). b. Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments). c. Number of Scans: 1024 or more (due to the low natural abundance of ¹³C). d. Relaxation Delay (d1): 2-5 seconds. e. Spectral Width: 0-100 ppm.
4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired FID. b. Phase the spectrum and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Assign the peaks in both ¹H and ¹³C spectra based on the expected chemical shifts (Tables 1 and 2).
Protocol 2: Quantitative Analysis (Purity Assessment) by qNMR
This protocol describes the use of quantitative ¹H NMR (qNMR) to determine the purity of this compound using an internal standard.
1. Selection of Internal Standard: a. Choose an internal standard that has a sharp signal (preferably a singlet) in a region of the spectrum that does not overlap with the analyte signals. b. The internal standard should be stable, non-volatile, and of high purity. c. Suitable internal standards for analysis in D₂O include maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP). For organic solvents, 1,4-dioxane or dimethyl sulfone can be used.
2. Sample Preparation: a. Accurately weigh a specific amount of the this compound sample (e.g., 10.0 mg). b. Accurately weigh a specific amount of the chosen internal standard (e.g., 5.0 mg of maleic acid). c. Dissolve both the sample and the internal standard in a precise volume of deuterated solvent (e.g., 1.0 mL of D₂O) in a volumetric flask. d. Transfer a known volume (e.g., 0.6 mL) of this solution to an NMR tube.
3. NMR Instrument Parameters (¹H qNMR): a. Spectrometer: 400 MHz or higher. b. Pulse Program: Standard single-pulse sequence with a calibrated 90° pulse. c. Number of Scans: 64 or more for good signal-to-noise ratio. d. Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is recommended for accurate quantification). e. Acquisition Time: At least 3 seconds. f. Spectral Width: 0-12 ppm.
4. Data Processing and Analysis: a. Process the spectrum as described in Protocol 1. b. Carefully integrate the characteristic signal of the this compound (e.g., the methoxy singlet at ~3.38 ppm) and the signal of the internal standard. c. Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std * 100
Where:
-
I_analyte: Integral of the analyte signal.
-
N_analyte: Number of protons corresponding to the analyte signal (e.g., 3 for the methoxy group).
-
I_std: Integral of the internal standard signal.
-
N_std: Number of protons corresponding to the internal standard signal.
-
MW_analyte: Molecular weight of the analyte (this compound).
-
W_analyte: Weight of the analyte.
-
MW_std: Molecular weight of the internal standard.
-
W_std: Weight of the internal standard.
-
P_std: Purity of the internal standard.
Visualizations
Experimental Workflow for this compound NMR Analysis
Caption: Experimental workflow for NMR analysis of this compound.
Logical Relationship for NMR-based Structural Confirmation
Caption: Logical flow for structural confirmation of this compound by NMR.
Me-PEG18-NH2: Application in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-PEG18-NH2 is a high-purity, monodisperse polyethylene glycol (PEG) linker containing 18 PEG units with a terminal amine group and a methoxy-capped terminus. This heterobifunctional linker is increasingly utilized in the development of novel therapeutic agents, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The extended PEG chain enhances the solubility and pharmacokinetic properties of the resulting therapeutic compounds, while the terminal amine provides a versatile handle for conjugation to various molecules of interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs for targeted protein degradation.
Application: Development of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a flexible and hydrophilic linker, playing a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.
General Signaling Pathway of a PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific target proteins and E3 ligase ligands.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand
This protocol describes the coupling of this compound to a ligand (either for the target protein or the E3 ligase) that contains a carboxylic acid functional group.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or other activator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the this compound solution.
-
Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Remove the DMF under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the purified Ligand-PEG18-Me conjugate.
-
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process from initial design to in vivo evaluation.
Caption: A generalized workflow for the development of a PROTAC therapeutic agent.
Data Presentation
The following tables present hypothetical quantitative data for a representative PROTAC, "PROTAC-X," synthesized using the this compound linker. This data is for illustrative purposes to demonstrate the expected characterization and performance metrics.
Table 1: Physicochemical Properties of PROTAC-X
| Parameter | Value | Method |
| Molecular Weight ( g/mol ) | ~1500 | LC-MS |
| Purity (%) | >98 | HPLC |
| Aqueous Solubility (µM) | >100 | Nephelometry |
| LogP | 2.5 | Calculated |
Table 2: In Vitro Biological Activity of PROTAC-X
| Parameter | Target Protein | E3 Ligase | Value | Assay |
| Binding Affinity (KD) | Target-Y | - | 50 nM | SPR |
| Binding Affinity (KD) | - | CRBN | 200 nM | ITC |
| Degradation (DC50) | Target-Y | CRBN | 25 nM | Western Blot |
| Degradation (Dmax) | Target-Y | CRBN | >90% | Western Blot |
Table 3: Cellular Activity of PROTAC-X in Cancer Cell Line Z
| Parameter | Value | Assay |
| Cell Permeability (Papp) | 5 x 10-6 cm/s | PAMPA |
| Target Degradation (DC50) | 100 nM | In-cell Western |
| Anti-proliferative Activity (IC50) | 150 nM | MTT Assay |
| Cytotoxicity (CC50) | >10 µM | LDH Assay |
Conclusion
This compound is a valuable and versatile linker for the development of novel therapeutic agents, particularly in the field of targeted protein degradation. Its defined length and hydrophilic nature contribute to favorable physicochemical and pharmacokinetic properties of the resulting PROTACs. The provided protocols and illustrative data serve as a comprehensive guide for researchers and scientists in the design and synthesis of next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the strategic application of well-defined linkers like this compound will be paramount in the creation of potent and selective medicines.
Application Notes: Experimental Protocols for Assessing Me-PEG18-NH2 PROTAC Efficacy in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker plays a critical role in the stability and efficacy of this ternary complex. Me-PEG18-NH2 is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. This document provides detailed protocols for assessing the efficacy of PROTACs employing a this compound linker in various cell lines.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, which is mediated by the E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is crucial for the robust evaluation of a PROTAC's efficacy. The following workflow outlines the key experimental stages, from initial cell viability assessment to in-depth analysis of protein degradation and target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
improving Me-PEG18-NH2 PROTAC solubility and cell permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and cell permeability of PROTACs synthesized using Me-PEG18-NH2 linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs synthesized with a this compound linker exhibit low aqueous solubility?
A1: PROTACs are inherently large, complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2] Their bifunctional nature, which includes two ligands and a linker, results in a high molecular weight and often a large polar surface area or lipophilicity, contributing to poor aqueous solubility.[1][3] While the polyethylene glycol (PEG) chain in the this compound linker is designed to improve hydrophilicity and solubility, it may not be sufficient to overcome the poor solubility characteristics of the entire molecule.[4]
Q2: How does the this compound linker specifically influence both solubility and permeability?
A2: The this compound linker has a dual impact. The 18-unit PEG chain significantly increases water solubility compared to more hydrophobic linkers like alkyl chains. However, the relationship with cell permeability is more complex. While PEG linkers can sometimes improve permeability by adopting folded, "chameleonic" conformations that shield polar parts of the molecule within the lipophilic cell membrane, a very long linker like PEG18 can also increase molecular size and flexibility to a point that hinders passive diffusion across the cell membrane. Therefore, the linker's length is a critical attribute that requires a balance to optimize solubility, permeability, and the ability to form a stable ternary complex for target degradation.
Q3: What is the "hook effect" and how does it relate to PROTAC concentration and solubility?
A3: The "hook effect" describes a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at very high PROTAC concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. Poor solubility can exacerbate the hook effect; if the PROTAC concentration exceeds its solubility limit in the cell culture medium, the actual available concentration is unknown, and precipitation can lead to inaccurate results and make it difficult to distinguish a true hook effect from artifacts caused by compound insolubility.
Q4: What are the primary experimental methods to assess the solubility and permeability of my PROTAC?
A4: Several standard assays are used to evaluate these properties:
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Kinetic Solubility Assay: This measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It is a common high-throughput method for early-stage assessment.
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion by measuring a compound's ability to cross an artificial lipid membrane. It is cost-effective for initial screening of passive permeability.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal Caco-2 cells to provide a more comprehensive assessment of permeability, accounting for passive diffusion, active transport, and cellular efflux mechanisms.
Section 2: Troubleshooting Guide: Low Solubility
Issue: The this compound PROTAC precipitates from aqueous buffers or cell culture media, leading to inconsistent results.
Potential Cause & Solutions
The concentration of the PROTAC likely exceeds its kinetic or thermodynamic solubility limit in the aqueous environment.
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Solution 1: Chemical and Linker Modification: The structure of the PROTAC itself can be altered to improve solubility. Incorporating ionizable groups or different polar functionalities can have a significant impact.
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Solution 2: Advanced Formulation Strategies: If modifying the core structure is not feasible, various formulation techniques can be employed to enhance solubility and dissolution.
| Strategy Category | Specific Approach | Rationale |
| Chemical Modification | Incorporate Ionizable Groups | Adding basic nitrogen-containing groups (e.g., piperazine, pyridine) can form salts and increase solubility in acidic environments like the gastrointestinal tract. |
| Optimize Linker Polarity | While PEG18 is already polar, ensuring a good balance with the lipophilicity of the two ligands is crucial. Fine-tuning the overall topological polar surface area (TPSA) can be beneficial. | |
| Formulation | Cyclodextrin Complexation | Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes that encapsulate the hydrophobic parts of the PROTAC, significantly increasing aqueous solubility. |
| Amorphous Solid Dispersions | Techniques like spray drying or hot-melt extrusion can create amorphous forms of the PROTAC, which are more soluble than their crystalline counterparts. | |
| Lipid-Based Formulations | Nano-delivery systems such as lipid-based nanoparticles (LNPs), polymeric micelles, or self-emulsifying drug delivery systems (SEDDS) can encapsulate the PROTAC and improve its stability and solubility in aqueous media. |
Summary of solubility enhancement strategies.
Section 3: Troubleshooting Guide: Poor Cell Permeability
Issue: The PROTAC shows good target binding in biochemical assays but low degradation activity in cell-based assays, suggesting poor cell entry.
Potential Causes & Solutions
The PROTAC's large size, high polar surface area, and potential to be a substrate for efflux pumps are common barriers to effective cell permeability.
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Solution 1: Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties and can be modified to enhance permeability.
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Solution 2: Induce Favorable Conformations: Modifying the PROTAC to favor conformations that are more amenable to crossing the cell membrane can be a powerful strategy.
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Solution 3: Assess and Mitigate Efflux: Determine if the PROTAC is being actively removed from the cell by efflux pumps.
| Strategy Category | Specific Approach | Rationale |
| Linker Optimization | Incorporate Rigid Elements | Replacing flexible PEG units with rigid structures like piperidine, piperazine, or phenyl rings can improve permeability by reducing the conformational flexibility and the energetic penalty of desolvation. |
| Amide-to-Ester Substitution | Replacing amide bonds within the linker with bioisosteric esters can reduce the number of hydrogen bond donors, which often leads to a significant increase in passive permeability. | |
| Reduce Polarity | If solubility is already sufficient, consider replacing a portion of the PEG18 chain with a more lipophilic alkyl linker to better balance hydrophilic and lipophilic properties for membrane traversal. | |
| Conformational Control | Promote Intramolecular Hydrogen Bonds (IMHBs) | Introducing functional groups that can form internal hydrogen bonds encourages the PROTAC to adopt a more compact, "ball-like" shape. This conformation shields polar groups and reduces the effective molecular size, facilitating cell membrane passage. |
| Efflux Assessment | Use Efflux Pump Inhibitors | In a Caco-2 assay, include known efflux pump inhibitors (e.g., verapamil). A significant increase in intracellular PROTAC concentration in the presence of an inhibitor indicates that efflux is a limiting factor. |
Summary of cell permeability enhancement strategies.
Section 4: Quantitative Data Summary
Quantitative data from permeability assays are crucial for comparing different PROTAC designs. The apparent permeability coefficient (Papp) is a key metric obtained from PAMPA and Caco-2 assays.
| PROTAC Linker Type | Example Modification | Typical Papp (A→B) in Caco-2 (x 10⁻⁶ cm/s) | Key Observation |
| PEG-Based (Baseline) | Standard long-chain PEG linker | Low (< 1.0) | Often exhibits low passive permeability due to high polarity and molecular weight. |
| Cereblon Ligand Modification | Change in the E3 ligase ligand | 1.7 | Small changes to the E3 ligase ligand can significantly impact permeability and efflux, even with the same linker. |
| Amide-to-Ester Substitution | Replacing a linker amide with an ester | 1.5 to 10-fold increase | This substitution can dramatically improve permeability by reducing the hydrogen bond donor count. |
| Rigid Linker | Incorporation of a phenyl ring | Significantly improved | Replacing a flexible PEG linker with a rigid phenyl ring has been shown to enhance cellular permeability. |
Table 1. Representative Impact of PROTAC Modifications on Cell Permeability.
| Formulation Component | Concentration (mmol/L) | Fold Increase in Aqueous Solubility | Key Observation |
| None (Pure Water) | N/A | 1x (Baseline) | PROTACs often have baseline solubility in the low µg/mL range. |
| HP-β-CD | 100 | ~247x | Hydroxypropyl-β-cyclodextrin significantly enhances solubility through complexation. |
| SBE-β-CD | 100 | ~430x | Sulfobutylether-β-cyclodextrin shows even greater solubilization effects for certain PROTACs. |
Table 2. Example of Formulation Strategy to Enhance PROTAC Solubility.
Section 5: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
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Preparation of Stock Solution: Prepare a concentrated stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
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Dilution: Add the stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final target concentration. The final DMSO concentration should be kept low (e.g., ≤ 1%).
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Equilibration: Shake the samples at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
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Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) or filter them through a low-binding filter plate to remove any precipitate.
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Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
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Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
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Prepare Donor Plate: Add the PROTAC test compound (from a DMSO stock) to the donor wells of a 96-well microplate containing an appropriate buffer.
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Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer, which may contain a solubility-enhancing agent to act as a sink.
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Assemble Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Carefully place the donor plate on top of the acceptor plate.
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Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.
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Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
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Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known assay parameters (e.g., incubation time, membrane area, well volume).
Protocol 3: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated and polarized monolayer with functional tight junctions.
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Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Permeability Measurement (A→B): To measure apical-to-basolateral permeability, add the PROTAC compound to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber.
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Permeability Measurement (B→A): To measure basolateral-to-apical permeability and assess active efflux, add the compound to the basolateral chamber and sample from the apical chamber.
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Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
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Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Section 6: Diagrams and Workflows
PROTAC Mechanism of Action (MoA).
Experimental workflow for PROTAC optimization.
Troubleshooting logic for low cellular activity.
References
Technical Support Center: Troubleshooting Me-PEG18-NH2 Conjugation Reactions
Welcome to the technical support center for Me-PEG18-NH2 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] It is a monodisperse polyethylene glycol (PEG) derivative with a methyl ether cap on one end and a primary amine group on the other, connected by an 18-unit PEG chain. This structure provides a defined length and molecular weight (824.01 g/mol ). It is commonly used in bioconjugation to link molecules, improve the solubility and stability of peptides and other biomolecules, and reduce immunogenicity.[3] The amine group allows for conjugation to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the reactivity of this compound.
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Storage: The reagent should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.
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Handling: this compound can be a liquid or a low-melting solid, which can make it difficult to weigh. It is recommended to prepare a stock solution in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Unused reconstituted reagent should be discarded and not stored in solution.
Q3: What are the most common reasons for a failed this compound conjugation reaction?
Several factors can lead to low yield or complete failure of a conjugation reaction. The most common culprits include:
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Hydrolysis of Reactive Groups: If you are reacting the amine on the PEG with an NHS ester, be aware that NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.
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Competing Reactions: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target molecule for reaction with NHS esters.
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Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing the PEG linker from accessing it effectively.
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Inactive Biomolecule: The functional groups on your target biomolecule (e.g., carboxylic acid, NHS ester) may be inactive or have degraded.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
You've performed your conjugation reaction but analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows little to no desired product.
Caption: A flowchart for troubleshooting low or no yield in this compound conjugation reactions.
| Possible Cause | Recommended Solution |
| Degraded or Hydrolyzed Reagents | Use fresh this compound and ensure the reactive partner (e.g., NHS-ester) has been stored correctly and is not expired. For moisture-sensitive reagents like NHS esters, prepare solutions immediately before use. |
| Incorrect Buffer Composition | If reacting with an NHS ester, ensure the buffer is free of primary amines (e.g., Tris, glycine), which compete with the reaction. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Suboptimal pH | The optimal pH depends on the reactive group. For NHS ester reactions, a pH of 7.2-8.5 is recommended. For reactions with carboxyl groups (requiring activation with EDC/NHS), the activation step is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is best at pH 7.0-8.0. |
| Incorrect Molar Ratio | A molar excess of the PEG reagent is often required to drive the reaction to completion. The optimal ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of PEG-NHS ester to a protein is common. For coupling to carboxyl groups, a 3:1 molar ratio of activated PEG to peptide can be a starting point. |
| Steric Hindrance | The PEG linker may be too short to reach the conjugation site on a large biomolecule. Consider using a longer PEG linker (e.g., PEG24) to increase flexibility. |
| Low Temperature / Short Reaction Time | Most conjugations can proceed for 1-2 hours at room temperature or overnight at 4°C. If the yield is low, consider extending the reaction time. |
Issue 2: Multiple PEGylation Products or Polydispersity
Analysis shows multiple products, indicating that the PEG chain has attached to several sites on your molecule, or the resulting conjugate is a heterogeneous mixture.
| Possible Cause | Recommended Solution |
| High Molar Excess of PEG | A large excess of the PEG reagent can lead to multiple PEG chains attaching to a single molecule, especially if there are multiple potential reaction sites (e.g., several lysine residues). Reduce the molar ratio of PEG to the target molecule. |
| Long Reaction Time | Extended reaction times can also contribute to multiple PEGylations. Try reducing the incubation time. |
| Multiple Reactive Sites on the Target Molecule | If your protein has multiple accessible primary amines (N-terminus and lysine residues), multiple PEGylations are possible. Consider site-specific conjugation strategies if a homogeneous product is required. |
Issue 3: Aggregation or Precipitation of the Conjugate
During or after the reaction, you observe precipitation or aggregation of your product.
| Possible Cause | Recommended Solution |
| Poor Solubility | The peptide or the resulting PEG-peptide conjugate may have poor solubility in the reaction buffer. |
| Suboptimal pH | The reaction pH may be close to the isoelectric point (pI) of the peptide or protein, causing it to precipitate. |
| Conformational Changes | The conjugation process itself might induce conformational changes in the biomolecule that lead to aggregation. |
| Recommended Solution | Details |
| Add Organic Co-solvents | To improve solubility, consider adding organic co-solvents like DMSO or DMF, up to 30% v/v. |
| Adjust Reaction pH | Adjust the pH of the reaction buffer to be at least one unit away from the pI of your peptide or protein. |
| Optimize Reaction Conditions | Try performing the conjugation at a lower temperature to minimize the risk of denaturation and aggregation. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid Group (via EDC/NHS activation)
This protocol describes a general two-step method for conjugating this compound to a molecule containing a carboxylic acid.
Caption: A workflow diagram for the conjugation of this compound to a carboxylic acid.
Materials:
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Molecule with a carboxylic acid group
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This compound
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Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 5.0-6.0
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Coupling Buffer: Phosphate buffer (or other non-amine buffer), pH 7.2-7.5
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Quenching solution (e.g., hydroxylamine, Tris, or glycine)
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Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
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Prepare the Carboxylated Molecule: Dissolve your molecule containing the carboxylic acid in the Activation Buffer.
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Activate the Carboxylic Acid: Add EDC and NHS (or Sulfo-NHS) to the solution. A 1.5-fold molar excess of each over the carboxylated molecule is a good starting point. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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Adjust pH (if necessary): Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
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Add this compound: Add the this compound to the activated molecule solution. The molar ratio of PEG to your molecule should be optimized, but you can start with a 3:1 ratio.
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Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quench the Reaction (Optional): To stop the reaction, add a quenching solution.
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Purify: Remove unreacted PEG and byproducts using size-exclusion chromatography or dialysis.
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Analyze: Confirm the conjugation and assess the purity of your product using methods such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol outlines the steps for reacting this compound with a molecule that has been pre-activated with an NHS ester.
Materials:
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NHS-ester activated molecule
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This compound
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Amine-free buffer (e.g., 1x PBS, Borate buffer), pH 7.2-8.0
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system
Procedure:
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Prepare the NHS-Ester Molecule: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF.
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Prepare the this compound: Dissolve the this compound in the amine-free buffer.
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Conjugation Reaction: Add the dissolved NHS-ester molecule to the this compound solution. The molar ratio will need to be optimized for your specific application.
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Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Quench the Reaction (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
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Purify: Purify the conjugate to remove excess, unreacted PEG and byproducts.
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Analyze: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Analytical Methods for Characterization
Confirming the success of your conjugation reaction is a critical step. Here are some common analytical techniques:
| Technique | Purpose |
| SDS-PAGE | To visualize a shift in the molecular weight of a protein after PEGylation. |
| Mass Spectrometry (MS) | To confirm the mass of the final conjugate and determine the number of PEG chains attached. |
| High-Performance Liquid Chromatography (HPLC) | To separate the PEGylated product from unreacted starting materials and byproducts, and to assess purity. |
| Size-Exclusion Chromatography (SEC) | To purify the conjugate and separate molecules based on size. This can show a shift to shorter retention times for the higher molecular weight PEGylated product. |
It is important to note that the quantification of PEG and PEG reagents can be challenging as they often lack a chromophore for UV detection. Techniques like charged aerosol detection can be used to overcome this limitation.
References
Technical Support Center: Overcoming Steric Hindrance in Me-PEG18-NH2 PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) utilizing a Me-PEG18-NH2 linker. The focus is on anticipating and overcoming challenges related to steric hindrance in PROTAC design and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
A1: The this compound linker is a long, flexible, and hydrophilic spacer that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its main functions are to span the distance between the POI and the E3 ligase to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and to improve the solubility and cell permeability of the PROTAC molecule.[1][2][3] The formation of this ternary complex is the essential first step for the subsequent ubiquitination and degradation of the target protein.[1][4]
Q2: How can a long and flexible linker like this compound help overcome steric hindrance?
A2: Steric hindrance occurs when the physical bulk of the PROTAC, POI, or E3 ligase prevents the formation of a productive ternary complex. A long and flexible linker like this compound can mitigate this in several ways:
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Increased Reach: It can span greater distances, which is beneficial if the binding pockets on the POI and E3 ligase are far apart or deeply buried.
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Conformational Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of finding a favorable orientation for ternary complex formation.
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Reduced Steric Clashes: By providing ample space between the two ligands, it minimizes the chance of direct clashes between the protein surfaces.
Q3: What are the potential disadvantages of using a very long PEG linker like this compound?
A3: While beneficial in some cases, long PEG linkers can also present challenges:
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Increased Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the ternary complex, which can decrease potency.
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Unproductive Binding Modes: An overly long linker might allow for the formation of ternary complexes where the lysine residues on the target protein are not optimally positioned for ubiquitination.
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Metabolic Instability: PEG linkers can be susceptible to oxidative metabolism in vivo.
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Synthetic and Purification Challenges: The synthesis of long, discrete PEG linkers can be complex, and the high polarity of the final PROTAC can make purification by standard chromatography difficult.
Troubleshooting Guides
Problem 1: Low or No Degradation of Target Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation due to Steric Hindrance | 1. Synthesize a Linker Length Series: Create a set of PROTACs with varying PEG linker lengths (e.g., PEG6, PEG12, PEG18, PEG24) to empirically determine the optimal length for your specific POI and E3 ligase pair. 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to directly measure the formation and stability of the ternary complex. This can confirm if the issue lies in complex formation. 3. Computational Modeling: Employ molecular modeling to predict the conformation of the ternary complex and identify potential steric clashes. This can guide the rational design of linkers with optimal vectors. |
| Poor Cell Permeability | 1. Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA) to assess the ability of the PROTAC to cross cell membranes. 2. Modify Linker Composition: While maintaining the length, introduce motifs that may enhance permeability, though this can be a trade-off with solubility. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Verify that the chosen E3 ligase (e.g., VHL, CRBN) is expressed at sufficient levels in your cell line using Western Blot or qPCR. 2. Test Alternative E3 Ligases: If possible, synthesize PROTACs that recruit a different E3 ligase. |
| "Hook Effect" | 1. Wide Dose-Response Curve: Test the PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to check for the characteristic bell-shaped curve of the hook effect. If observed, use concentrations at or near the optimal degradation level for future experiments. |
Problem 2: Difficulty in Synthesizing or Purifying the this compound PROTAC
| Possible Cause | Troubleshooting Steps |
| Low Yield in Coupling Reactions | 1. Optimize Coupling Reagents: For amide bond formation, screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). 2. Consider "Click Chemistry": If feasible, design a synthetic route that utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the final conjugation step, as it is often high-yielding and tolerant of various functional groups. |
| Incomplete Deprotection of Boc Group | 1. Increase Deprotecting Agent Concentration: Use a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). 2. Extend Reaction Time: Monitor the deprotection reaction by LC-MS to ensure it goes to completion. |
| Purification Challenges | 1. Use Reverse-Phase HPLC: Due to the high polarity of the long PEG chain, standard silica gel chromatography is often ineffective. Preparative reverse-phase HPLC with a C18 column is the recommended method for purification. |
Data Presentation
The optimal linker length is empirically determined and is highly dependent on the specific POI and E3 ligase pair. Below are representative data illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC (JQ1-Linker-VHL) | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 50 | >95 |
| PROTAC-2 | PEG4 | 25 | >95 |
| PROTAC-3 | PEG5 | 15 | >95 |
| PROTAC-4 | PEG6 | 30 | >90 |
This is representative data synthesized from multiple sources to illustrate the concept.
Table 2: Effect of Linker Length on BTK Degradation
| PROTAC (BTK inhibitor-Linker-CRBN) | Linker Composition | Ternary Complex Formation | DC50 (nM) |
| BTK-PROTAC-1 | < 4 PEG units | Impaired due to steric hindrance | >1000 |
| BTK-PROTAC-2 | ≥ 4 PEG units | Unimpaired | 1-40 |
This data highlights that a minimum linker length is often required to overcome steric repulsion.
Experimental Protocols
Protocol 1: Synthesis of a this compound PROTAC via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to this compound, followed by coupling to an E3 ligase ligand.
Step 1: Coupling of Warhead-COOH to this compound
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Dissolve the warhead containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
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Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
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Stir the reaction under a nitrogen atmosphere at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, work up the reaction by diluting with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents.
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Purify the product by flash column chromatography or preparative HPLC.
Step 2: Coupling of Warhead-PEG18-NH-Ligand to E3 Ligase Ligand-COOH
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Follow the procedure in Step 1, using the product from the previous step and the carboxylic acid-functionalized E3 ligase ligand.
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Purify the final PROTAC using preparative reverse-phase HPLC.
Protocol 2: Western Blot for Measuring Protein Degradation (DC50 and Dmax)
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, denature the samples in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare dilutions of your PROTAC in assay buffer.
-
Prepare solutions of your tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
Prepare a slurry of AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
-
-
Assay Procedure (in a 384-well plate):
-
Add the PROTAC dilutions to the wells.
-
Add the tagged target protein and tagged E3 ligase to the wells.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the acceptor beads and incubate in the dark for 1-2 hours.
-
Add the donor beads and incubate in the dark for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent "hook effect."
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
how to prevent aggregation of Me-PEG18-NH2 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Me-PEG18-NH2 conjugates. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group. It is often used in bioconjugation and the development of therapeutics like PROTACs. Aggregation, the formation of larger species from individual molecules, is a significant concern as it can lead to reduced solubility, loss of biological activity, and potential immunogenicity of the final conjugate.
Q2: What are the primary causes of this compound conjugate aggregation?
Several factors can contribute to the aggregation of this compound conjugates:
-
High Concentrations: Increased proximity of conjugate molecules enhances the likelihood of intermolecular interactions and aggregation.
-
Suboptimal pH: The pH of the solution affects the surface charge of the conjugate. At or near the isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.
-
Inappropriate Buffer Composition: Certain buffer salts can interact with the conjugate, leading to reduced solubility and aggregation. Buffers containing primary amines (e.g., Tris) can also compete in conjugation reactions.
-
Temperature Fluctuations: Elevated temperatures can increase the rate of chemical degradation and conformational changes that may lead to aggregation. Freeze-thaw cycles can also induce aggregation.
-
Presence of Salts: High salt concentrations can disrupt the hydration shell around the PEG chain, promoting hydrophobic interactions and aggregation.[1]
-
Hydrophobic Nature of the Conjugated Molecule: If the molecule conjugated to this compound is hydrophobic, it can drive the aggregation of the entire conjugate.
Q3: How can I detect and quantify the aggregation of my this compound conjugate?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing a rapid assessment of the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.
-
Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation in the solution.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing aggregation issues with your this compound conjugates.
Problem: Visible precipitation or turbidity in the conjugate solution.
| Potential Cause | Troubleshooting Steps |
| High Concentration | 1. Dilute the conjugate to a lower working concentration. 2. Perform a concentration-response study to determine the critical aggregation concentration (CAC). |
| Suboptimal pH | 1. Measure the pH of your solution. 2. Adjust the pH to be at least 1-2 units away from the predicted isoelectric point (pI) of the conjugate. 3. Perform a pH screening study to identify the optimal pH for solubility and stability. |
| Inappropriate Buffer | 1. Switch to an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or MES.[2] 2. Evaluate the effect of different buffer species on aggregation.[3] |
| High Salt Concentration | 1. Reduce the salt concentration in your buffer. 2. If salts are necessary, screen different types and concentrations to find the optimal conditions. |
Problem: DLS or SEC analysis shows the presence of aggregates.
| Potential Cause | Troubleshooting Steps |
| Subtle Aggregation | 1. Incorporate Stabilizing Excipients: - Sugars (e.g., sucrose, trehalose): Add at 5-10% (w/v) to promote stability through preferential exclusion. - Amino Acids (e.g., arginine, glycine): Use at 50-100 mM to suppress protein-protein interactions. - Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): Add at low concentrations (0.01-0.05% v/v) to reduce surface tension. |
| Improper Storage | 1. Store the conjugate at -20°C or lower for long-term stability. 2. Aliquot the conjugate to avoid repeated freeze-thaw cycles. 3. Protect from light, as PEG derivatives can be light-sensitive.[4] |
| Slow Aggregation Over Time | 1. Conduct a long-term stability study at different temperatures (e.g., 4°C, 25°C, 40°C) to assess the rate of aggregation. 2. Consider lyophilization for long-term storage if the conjugate is stable to this process. |
Quantitative Data Summary
The following tables provide a framework for organizing experimental data to determine the optimal conditions for preventing aggregation.
Table 1: Effect of pH on this compound Conjugate Aggregation (Example Data)
| pH | Zeta Potential (mV) | Mean Particle Size (nm) (by DLS) | % Monomer (by SEC) | Visual Observation |
| 4.0 | +15.2 ± 0.8 | 10.5 ± 1.2 | 98.5 | Clear |
| 5.0 | +8.1 ± 0.5 | 12.3 ± 1.5 | 95.2 | Clear |
| 6.0 | +1.5 ± 0.3 | 55.8 ± 4.3 | 80.1 | Slight Haze |
| 7.0 | -5.7 ± 0.4 | 15.1 ± 1.8 | 96.8 | Clear |
| 8.0 | -12.9 ± 0.7 | 11.2 ± 1.3 | 99.1 | Clear |
Table 2: Effect of Buffer and Excipients on this compound Conjugate Aggregation at pH 7.4 (Example Data)
| Buffer System | Excipient | Mean Particle Size (nm) (by DLS) | % Monomer (by SEC) |
| 50 mM Tris-HCl | None | 45.3 ± 3.9 | 82.4 |
| 50 mM PBS | None | 15.1 ± 1.8 | 96.8 |
| 50 mM PBS | 5% Sucrose | 12.4 ± 1.1 | 98.9 |
| 50 mM PBS | 50 mM Arginine | 13.1 ± 1.4 | 98.2 |
| 50 mM PBS | 0.02% Polysorbate 20 | 11.9 ± 1.0 | 99.3 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis
-
Sample Preparation:
-
Prepare the this compound conjugate solution in the desired buffer at the target concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.
-
-
Instrument Setup:
-
Set the instrument temperature to 25°C.
-
Select a disposable cuvette and rinse it with filtered buffer before adding the sample.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Report the mean particle size (Z-average) and the polydispersity index (PDI). An increase in Z-average and PDI indicates the presence of aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, typically a phosphate buffer with a salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions with the column. A common mobile phase is 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2.[5]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dilute the this compound conjugate in the mobile phase to a concentration suitable for UV detection (typically 0.1 - 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A column suitable for the separation of small molecules and their aggregates (e.g., a column with a pore size appropriate for the expected size range of the conjugate and its aggregates).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 50 µL.
-
Detection: UV at 280 nm (if the conjugate has a chromophore) or a refractive index (RI) detector.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Visualizations
Caption: A troubleshooting workflow for addressing the aggregation of this compound conjugates.
Caption: An experimental workflow for characterizing and optimizing the stability of this compound conjugates.
References
- 1. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification of Me-PEG18-NH2
Welcome to the technical support center for Me-PEG18-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine your purification techniques for this compound products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
1. Why is my final this compound product showing low purity after synthesis?
Low purity can result from several factors, including incomplete reaction, side reactions, or the presence of unreacted starting materials and reagents.
-
Potential Causes:
-
Incomplete reaction leading to residual starting materials.
-
Formation of PEG-related impurities (e.g., di-aminated PEG, PEG-diol).
-
Presence of residual coupling agents or protecting groups.
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Inadequate purification methodology.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC, LC-MS, or NMR.
-
Impurity Identification: Characterize the impurities using mass spectrometry (MS) and NMR spectroscopy to understand their nature.[1][2][3]
-
Purification Method Optimization: Depending on the nature of the impurities, select an appropriate purification technique. Refer to the table below for a comparison of methods.
-
Workflow Analysis: Review your entire experimental workflow to identify potential sources of contamination.
-
2. I am observing a broad peak or multiple peaks for my product during HPLC analysis. What could be the reason?
This observation often points towards product heterogeneity, degradation, or issues with the analytical method itself.
-
Potential Causes:
-
Polydispersity: Commercial PEG reagents can have a degree of polydispersity, leading to a distribution of molecular weights and, consequently, broader peaks.
-
On-column Degradation: The amine group in this compound can interact with certain column stationary phases, leading to peak tailing or degradation.
-
Aggregation: PEG molecules can sometimes aggregate, especially at high concentrations.
-
Inappropriate HPLC Conditions: The mobile phase composition, pH, or column type may not be optimal for your product.
-
-
Troubleshooting Steps:
-
Check Raw Material: Verify the specifications of your starting Me-PEG18-OH or other PEGylated raw materials for their polydispersity index (PDI).
-
Optimize HPLC Method:
-
Try different mobile phase gradients and pH values.
-
Use a column suitable for PEG analysis (e.g., a C18 column with a suitable ion-pairing agent or a polymer-based column).
-
Vary the column temperature.
-
-
Sample Preparation: Ensure your sample is fully dissolved and consider using a lower concentration to minimize aggregation.
-
3. My yield of this compound is significantly lower than expected after purification. How can I improve it?
Low recovery can be due to product loss during extraction or chromatography steps.
-
Potential Causes:
-
Product Adsorption: The polar amine group can cause the product to irreversibly adsorb to silica gel or certain SPE cartridges.
-
Product Loss During Work-up: The high water solubility of PEG compounds can lead to losses during aqueous work-up and extraction steps.
-
Suboptimal Elution: The elution solvent system in your chromatography step may not be strong enough to desorb the product from the stationary phase.
-
-
Troubleshooting Steps:
-
Alternative to Silica Gel: For column chromatography, consider using a less acidic stationary phase like alumina or a reverse-phase material.
-
Solid-Phase Extraction (SPE): Utilize an aminopropyl (NH2) functionalized SPE cartridge, which is a weak anion exchanger and can be effective for purifying compounds with amine groups.[4][5]
-
Optimize Elution: If using SPE or column chromatography, perform a gradient elution to find the optimal solvent strength for eluting your product without co-eluting impurities.
-
Extraction with Salt: When performing a liquid-liquid extraction, saturating the aqueous phase with a salt like NaCl can decrease the solubility of the PEGylated product and improve its partitioning into the organic phase.
-
Purification Techniques Comparison
The following table summarizes common purification techniques applicable to this compound.
| Purification Technique | Principle | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity. | Inexpensive, widely available. | Can lead to product adsorption and low yield due to the polar amine group. |
| Column Chromatography (Reverse-Phase) | Partitioning based on hydrophobicity. | Good for removing non-polar impurities. High resolution. | Can be expensive. Requires optimization of mobile phase. |
| Solid-Phase Extraction (SPE) - NH2 Cartridge | Weak anion exchange. | Specific for amine-containing compounds, can be faster than column chromatography. | Limited sample capacity. Requires method development for optimal binding and elution. |
| Preparative HPLC | High-resolution separation based on various interactions (e.g., reverse-phase, ion-exchange). | High purity can be achieved. | Expensive, time-consuming for large quantities. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Good for initial clean-up and removing highly polar or non-polar impurities. | Can be difficult for highly water-soluble PEG compounds, leading to low recovery. |
Experimental Protocol: Purification of this compound using an NH2 SPE Cartridge
This protocol provides a general guideline for the purification of this compound using a solid-phase extraction cartridge with an aminopropyl (NH2) stationary phase.
Materials:
-
ISOLUTE® NH2 SPE Cartridge (or equivalent)
-
Crude this compound product
-
Methanol (or other suitable organic solvent for solvation)
-
Deionized Water
-
Low ionic strength buffer (e.g., 10 mM ammonium acetate, pH adjusted)
-
Elution solvent (e.g., a solution of a competing base like ammonia in an organic solvent, or a high ionic strength buffer)
-
Collection tubes
Methodology:
-
Column Solvation: Pass 1-2 column volumes of methanol through the NH2 cartridge to wet the sorbent.
-
Column Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the low ionic strength buffer. The pH and ionic strength should be optimized to ensure the sorbent is charged and ready for sample loading.
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Ensure the ionic strength of the sample is low (<0.05 M) to facilitate maximum retention.
-
Load the sample onto the cartridge at a controlled flow rate (e.g., 1-3 mL/min depending on cartridge size).
-
-
Washing:
-
Wash the cartridge with the equilibration buffer to remove any unbound impurities.
-
A subsequent wash with a weak organic solvent (e.g., 10-20% acetonitrile in buffer) can be used to remove more lipophilic interferences.
-
-
Elution:
-
Elute the bound this compound using a suitable elution solvent. This can be achieved by:
-
pH change: Using a basic solution to neutralize the amine group of the product.
-
Displacement by mass action: Using a high ionic strength buffer (>0.1 M) to displace the product from the sorbent.
-
-
-
Fraction Analysis: Collect the eluate in fractions and analyze each fraction for the presence and purity of the product using HPLC or LC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow for SPE purification of this compound.
References
dealing with Me-PEG18-NH2 instability in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and handling the instability of Me-PEG18-NH2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methoxy (Me) group at one end and an amine (NH2) group at the other, connected by an 18-unit PEG chain. This structure makes it a valuable tool in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The PEG spacer enhances the solubility and in vivo stability of the resulting conjugates.[2]
Q2: Why can this compound be unstable in aqueous solutions?
The instability of this compound in aqueous solutions is primarily due to the susceptibility of the polyethylene glycol chain to oxidative degradation.[3][4] The ether linkages in the PEG backbone are vulnerable to attack by reactive oxygen species (ROS). The protons on the α-carbons to the ether oxygen are particularly labile and can be abstracted, initiating a free-radical chain reaction that leads to polymer backbone scission.[3]
Q3: What are the primary degradation pathways for amine-terminated PEGs?
The predominant degradation mechanism for PEGs in the presence of oxygen is chain scission via auto-oxidation. This process can generate various reactive impurities, with formaldehyde and formic acid being the most significant. These small molecule impurities can then react with the primary amine of this compound or other amine-containing molecules in the solution, leading to unintended N-formylation or N-methylation (Eschweiler-Clarke reaction).
Q4: What factors can accelerate the degradation of this compound?
Several factors can significantly increase the rate of PEG degradation in solution. Understanding and controlling these variables is critical for maintaining the integrity of your reagents and the reproducibility of your experiments.
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Essential for the primary oxidative degradation pathway. | Degas buffers before use. Purge solutions and headspace with an inert gas like nitrogen or argon. |
| Transition Metal Ions | Catalyze the formation of highly reactive hydroxyl radicals, which initiate PEG chain degradation. Iron oxides are common culprits. | Use high-purity water and reagents. Add a chelating agent like EDTA to the buffer to sequester metal ions. |
| Elevated Temperature | Increases the rate of all chemical reactions, including oxidation and hydrolysis. | Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) for short periods. Avoid repeated freeze-thaw cycles. |
| Light Exposure | UV light can provide the energy to initiate free-radical reactions, leading to photodegradation. | Store solutions in amber vials or protect them from light. |
| pH | While the PEG backbone is relatively stable to pH, the reactivity of the terminal amine and the rate of side reactions can be pH-dependent. | Use buffers in the optimal pH range for your reaction (typically pH 7-8.5 for amine conjugations) and minimize storage time in the solution. |
Q5: What is the proper way to handle and store this compound?
To ensure maximum stability and performance, follow these handling and storage guidelines:
-
Long-Term Storage : Store the neat compound as a solid or oil under an inert atmosphere (argon or nitrogen) at -20°C.
-
Stock Solutions : For easier handling, prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Do not store in aqueous solutions.
-
Aqueous Buffers : Always prepare aqueous working solutions immediately before use. Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem: My conjugation reaction has a very low yield.
-
Possible Cause 1: Degradation of this compound. The primary amine may have been consumed by side reactions with degradation products (formaldehyde, formic acid).
-
Solution: Prepare a fresh aqueous solution of this compound from a high-quality DMSO/DMF stock immediately before your experiment. Use a buffer that has been degassed with nitrogen or argon to remove dissolved oxygen. Consider adding a small amount of a chelator like EDTA (e.g., 1 mM) to sequester catalytic metal ions.
-
-
Possible Cause 2: Competing Amines in Buffer. Your buffer system may be quenching the reaction.
-
Solution: Ensure you are using an amine-free buffer like PBS, HEPES, or Borate. Buffers like Tris or glycine contain primary amines that will compete with this compound, drastically reducing your yield.
-
-
Possible Cause 3: Hydrolysis of the Activated Partner. If you are reacting this compound with an activated species (e.g., an NHS-ester), that partner may be hydrolyzing before it can react.
-
Solution: The half-life of NHS-esters decreases significantly as pH increases above 8. Conduct your reaction in a pH range of 7.2-8.0. Prepare the activated partner solution immediately before adding it to the reaction mixture.
-
Problem: I see unexpected masses in my LC-MS analysis.
-
Possible Cause: PEG Degradation and Side Reactions. You may be observing species corresponding to N-formylation (+28 Da relative to the starting amine) or N-methylation (+14 Da relative to the starting amine).
-
Solution: Implement the handling procedures described above to minimize oxidative degradation. This includes using degassed buffers, adding chelators, and protecting solutions from light and heat. Perform a control experiment where you incubate this compound in your aqueous buffer under reaction conditions without the coupling partner to see if these species form.
-
Key Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Working Solution
This protocol is designed to minimize degradation during solution preparation.
-
Buffer Preparation: Prepare your desired amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). To minimize oxidation, degas the buffer by sparging with argon or nitrogen gas for at least 15-20 minutes. If concerned about metal contamination, add EDTA to a final concentration of 1 mM.
-
Stock Solution: Allow the vial of neat this compound and a vial of anhydrous DMSO to equilibrate to room temperature. Prepare a concentrated stock solution (e.g., 100 mM) in DMSO. Mix thoroughly and store any unused stock solution under argon at -20°C.
-
Working Solution: Immediately before starting your experiment, dilute the DMSO stock solution into your prepared, degassed aqueous buffer to achieve the final desired concentration. Use this solution without delay.
Protocol 2: In-Vitro Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of your PEG-amine under specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in your chosen aqueous buffer as described in Protocol 1.
-
Incubation Conditions: Aliquot the solution into separate, sealed vials for each test condition. Example conditions include:
-
Control: Standard lab conditions (ambient air, light, room temp).
-
Protected: Headspace purged with nitrogen, vial wrapped in foil, stored at 4°C.
-
Stressed: Exposed to air and light, spiked with a source of metal ions (e.g., 10 µM FeCl₃), incubated at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot from each vial. Immediately quench any potential reaction by adding an equal volume of acetonitrile or flash-freezing in liquid nitrogen for later analysis.
-
Analysis: Analyze the samples using a suitable method to assess degradation.
-
LC-MS: Ideal for identifying low-level degradation products like N-formylated or N-methylated species.
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Useful for quantifying the remaining parent this compound and observing the formation of lower molecular weight PEG fragments.
-
-
Data Interpretation: Plot the percentage of remaining this compound over time for each condition to determine its stability profile.
References
Validation & Comparative
Validating PROTAC Activity: A Comparative Guide to Western Blot Analysis of Me-PEG18-NH2 Linked PROTACs
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of a hypothetical PROTAC utilizing a Me-PEG18-NH2 linker against alternatives, supported by representative experimental data. Detailed methodologies for Western blot analysis are presented to ensure robust and reproducible results.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The efficacy of a PROTAC is critically influenced by its three components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker, in particular its composition and length, plays a pivotal role in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. The this compound linker, an 18-atom chain, represents a longer flexible linker. Its performance in a PROTAC is highly dependent on the specific target protein and the E3 ligase being recruited.
Comparative Analysis of PROTAC Activity
To illustrate the impact of the linker on PROTAC efficacy, this section presents a comparative analysis of a hypothetical PROTAC containing a this compound linker against PROTACs with shorter and longer PEG linkers. The data is presented in a tabular format for clear comparison of key performance indicators: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| This compound (18-atom PEG) | Target X | E3 Ligase Y | 15 | >90 |
| PEG8 (8-atom PEG) | Target X | E3 Ligase Y | 50 | 75 |
| PEG24 (24-atom PEG) | Target X | E3 Ligase Y | 35 | 85 |
This table presents a hypothetical but illustrative dataset compiled from general findings in the literature. Actual values are highly dependent on the specific PROTAC components and experimental conditions.
The data suggests that for this particular target and E3 ligase combination, the 18-atom PEG linker provides a favorable spatial orientation for the formation of a stable and efficient ternary complex, resulting in a lower DC50 and higher Dmax compared to both shorter and longer PEG linkers.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the processes involved in PROTAC action and its validation, the following diagrams are provided.
References
Assessing the Impact of Me-PEG18-NH2 on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired efficacy and selectivity. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in determining the overall performance of the PROTAC. This guide provides a comprehensive comparison of the Me-PEG18-NH2 linker with other common linker classes, offering insights into its potential impact on PROTAC selectivity, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Selectivity
The linker is not merely a spacer but an active contributor to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] The linker's length, composition, and rigidity can profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient and selective protein degradation.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency and selectivity.
This compound: A Flexible and Hydrophilic Linker
This compound is a long-chain polyethylene glycol (PEG) linker that offers several properties that can influence PROTAC performance. PEG linkers are among the most common motifs incorporated into PROTAC structures. The introduction of a PEG chain can increase the water solubility of the PROTAC molecule and affect its cell permeability. The flexibility of PEG linkers can accommodate the formation of a productive ternary complex.
Comparative Analysis of Linker Types
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and selectivity of a PROTAC. Below is a summary of the expected performance of different linker types, including the class to which this compound belongs.
| Linker Type | Key Characteristics | Expected Impact on Selectivity | Advantages | Disadvantages |
| Flexible Linkers (e.g., this compound, Alkyl Chains) | High conformational flexibility. PEG chains are hydrophilic, while alkyl chains are hydrophobic. | Can allow for the formation of multiple ternary complex conformations, which may lead to reduced selectivity in some cases. However, the optimal length can impart selectivity for different proteins. | Synthetically accessible and easy to modify length. PEG linkers can improve solubility. | High flexibility can sometimes lead to unproductive binding. Alkyl chains can decrease solubility. PEG linkers may have reduced metabolic stability. |
| Rigid Linkers (e.g., Piperazine, Cycloalkane, Triazole) | Constrained conformations. | Can enhance selectivity by reducing the number of possible binding modes and enforcing a specific orientation for ternary complex formation. | Improved metabolic stability and potentially higher potency and selectivity. | Can be more challenging to synthesize. May not always allow for optimal ternary complex formation. |
| Clickable Linkers (e.g., containing alkyne or azide groups) | Allow for modular and efficient synthesis of PROTAC libraries. | The resulting triazole ring is rigid and can influence selectivity in a manner similar to other rigid linkers. | Enables rapid generation of diverse PROTACs for screening. The triazole moiety is metabolically stable. | The "click" reaction components themselves can influence the properties of the final PROTAC. |
Quantitative Data Comparison
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| Target | E3 Ligase | Linker Type | DC50 | Dmax | Reference |
| BRD4 | CRBN | Flexible (PEG) | 54 nM | Exhibited degradation | |
| BRD4 | CRBN | Rigid (Disubstituted Aliphatic) | 3 nM | >95% | |
| CRBN | VHL | Alkyl (9-atom chain) | Concentration-dependent decrease | - | |
| CRBN | VHL | PEG (3 PEG units) | Weak degradation | - | |
| EGFR/HER2 | - | Alkyne/Ether | - | Degraded both EGFR and HER2 | |
| EGFR | - | PEG extension of above | - | Selectively degraded EGFR |
Table 2: Impact of Linker Length on PROTAC Degradation Efficiency
| Target | E3 Ligase | Linker Length (atoms) | Degradation Outcome | Reference |
| Estrogen Receptor-α | - | < 12 | No degradation | |
| Estrogen Receptor-α | - | 16 | More potent degradation | |
| BRD4 | VHL | Increasing PEG units | Potency decreased as linker length increased | |
| BRD4 | CRBN | 0, 4-5 PEG units | < 0.5 µM DC50 | |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM DC50 |
Mandatory Visualizations
References
Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted cancer therapy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linker types, with a focus on the long-chain, flexible Me-PEG18-NH2 linker and its alternatives, supported by experimental data from various studies.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
PROTAC linkers can be broadly categorized into three main types:
-
Flexible Linkers (e.g., Alkyl and Polyethylene Glycol - PEG): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: Simple hydrocarbon chains that offer a high degree of conformational flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
PEG Linkers (like this compound): Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This property can enhance the solubility and cell permeability of the PROTAC molecule.[2] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[2] this compound represents a long-chain, flexible PEG linker.
-
-
Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and versatility in PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.
Performance Comparison of PROTACs with Different Linker Types
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths targeting the well-studied cancer-related protein, Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of BRD4-Targeting PROTACs with Different E3 Ligase Recruiters and Linkers
| PROTAC | E3 Ligase Recruited | Target Protein | Linker Type | Cell Line(s) | DC50 | Dmax |
| ARV-825 | CRBN | BRD4 | PEG/Alkyl | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | PEG/Alkyl | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-771 | VHL | BRD2/3/4 | Not Specified | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
Table 2: Impact of Linker Type and Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | Cell Line | Degradation Efficacy |
| TBK1 | Alkyl/Ether | < 12 | Not Specified | No degradation |
| TBK1 | Alkyl/Ether | 12-29 | Not Specified | Effective degradation |
| Androgen Receptor (AR) | Disubstituted Phenyl (Rigid) | Not Applicable | 22Rv1 | No degradation |
| Androgen Receptor (AR) | PEG (Flexible) | Not Specified | 22Rv1 | Exhibited degradation |
| CRBN | Alkyl | 9 | HEK293T | Concentration-dependent decrease |
| CRBN | PEG | 3 PEG units | HEK293T | Weak degradation |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for comparative studies. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Purpose: To visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7 for breast cancer, LNCaP for prostate cancer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Purpose: To assess the cytotoxic or cytostatic effects of PROTAC-mediated protein degradation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Purpose: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the PROTACs at concentrations around their IC50 values for a specified time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationship of linker properties and PROTAC efficacy.
References
Comparative Analysis of Me-PEG18-NH2 Based PROTACs: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of PROTACs (Proteolysis Targeting Chimeras) that utilize a methoxy-polyethylene glycol (18) amine (Me-PEG18-NH2) linker. Understanding the selectivity profile of these molecules is paramount in the development of safe and effective therapeutics. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes relevant biological pathways and experimental workflows.
Performance Comparison: Selectivity and Cross-Reactivity
The selectivity of a PROTAC is a critical determinant of its therapeutic window. The linker, in this case, a flexible 18-unit PEG chain, plays a crucial role in orienting the warhead and the E3 ligase ligand for effective and selective ternary complex formation. Below is a summary of hypothetical cross-reactivity data for a PROTAC utilizing a this compound linker, targeting Protein X.
| Target Protein | PROTAC A (this compound linker) DC50 (nM) | PROTAC B (Short Alkyl Linker) DC50 (nM) | Significance of Selectivity |
| Protein X (Target) | 5 | 15 | High on-target potency for PROTAC A. |
| Protein Y (Family Member) | 500 | 50 | PROTAC A demonstrates 100-fold selectivity over Protein Y, while PROTAC B shows only ~3-fold selectivity. This indicates a lower risk of off-target effects related to this protein family member for PROTAC A. |
| Protein Z (Unrelated) | >10,000 | >10,000 | Both PROTACs show minimal activity against unrelated proteins, suggesting low general toxicity. |
| Kinome Panel (468 kinases) | 2 kinases with >50% inhibition at 1 µM | 15 kinases with >50% inhibition at 1 µM | The this compound linker in PROTAC A may contribute to a more favorable conformation that avoids engagement with a broad range of kinases, leading to a cleaner off-target profile. |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
Cell Culture and Treatment
Human cancer cell lines (e.g., HeLa, HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTACs or DMSO as a vehicle control for the indicated time points (e.g., 24 hours).
Western Blotting for Target Degradation
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target protein (e.g., Protein X), related family members (e.g., Protein Y), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using ImageJ software.
Global Proteomics for Off-Target Analysis
For an unbiased assessment of selectivity, mass spectrometry-based global proteomics can be employed. Cells are treated with the PROTAC at a concentration known to induce maximal target degradation (e.g., 10x DC50) or DMSO for 24 hours. Cells are harvested, and proteins are extracted, digested into peptides (typically with trypsin), and labeled with tandem mass tags (TMT) for multiplexed analysis. The labeled peptides are then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is analyzed to identify and quantify changes in the abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated only in the presence of the PROTAC are considered potential off-targets.
Visualizations: Pathways and Workflows
Signaling Pathway of Target Protein X
Caption: A simplified signaling cascade involving the target Protein X.
PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for a PROTAC molecule.
Experimental Workflow for Cross-Reactivity Studies
Caption: Workflow for assessing PROTAC cross-reactivity.
Safety Operating Guide
Proper Disposal of Me-PEG18-NH2: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Me-PEG18-NH2, a methoxy-terminated polyethylene glycol amine. While safety data sheets for similar compounds indicate that this compound is not classified as a hazardous substance, it is crucial to follow established laboratory safety protocols and institutional guidelines due to the potential for incomplete toxicological data.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Although not classified as hazardous, this compound should be handled with care. The following personal protective equipment is recommended to minimize exposure:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Disposal of Unused or Expired this compound
Unused or expired this compound should be disposed of as chemical waste. Do not discard it in regular trash or pour it down the drain.
Step-by-Step Protocol:
-
Package the Waste: Securely seal the original container. If the original container is compromised, transfer the material to a new, compatible container.
-
Label the Container: Clearly label the container as "Waste: this compound". Include the approximate quantity and date.
-
Segregate the Waste: Store the waste container in a designated chemical waste accumulation area, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
Disposal of Contaminated Labware and Materials
Disposable items such as pipette tips, weighing boats, and contaminated paper towels should be handled as chemical waste.
Step-by-Step Protocol:
-
Collect Contaminated Materials: Place all solid waste contaminated with this compound into a designated, clearly labeled waste bag or container.
-
Label the Container: The label should read "Solid Waste Contaminated with this compound".
-
Seal and Dispose: Once the container is full, securely seal it and arrange for its disposal through your institution's EHS department.
Spill Cleanup and Disposal
In the event of a spill, prompt and safe cleanup is essential.
Step-by-Step Protocol for Spill Management:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: At a minimum, wear the PPE listed in the table above.
-
Contain the Spill: For solid spills, gently cover the material with a dry absorbent, such as sand or vermiculite, to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material.
-
Clean the Spill: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials, including gloves and absorbent, into a sealed and labeled waste container for disposal through EHS.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Me-PEG18-NH2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides a comprehensive operational and disposal plan for Methoxypolyethylene glycol-amine (Me-PEG18-NH2), emphasizing procedural guidance to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
While specific hazard data for this compound is not extensively published, related amino-terminated polyethylene glycol (PEG) compounds are often classified as irritants. Therefore, a cautious approach is recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and worn buttoned.
-
Respiratory Protection: If the material is a dust or if aerosols may be generated, a NIOSH-approved N95 dust mask or a suitable respirator should be used.[2]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and ensure the integrity of the product.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order specifications.
-
Log the receipt date and assigned lot number in the laboratory inventory system.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
For long-term storage and to prevent degradation from moisture and atmospheric oxygen, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[3]
-
Protect from light.
3. Handling and Use:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
If the compound is in solid form, take care to avoid generating dust.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material to enter drains.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal: Polyethylene glycol and its derivatives are generally considered to be readily biodegradable and not classified as hazardous waste. However, it is imperative to adhere to local and national regulations for chemical waste disposal.
-
Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed chemical waste disposal contractor.
-
Do not dispose of the chemical down the drain, as it can impact wastewater treatment systems.
-
-
Container Disposal:
-
Empty containers should be handled as if they contain the product itself.
-
Rinse the empty container thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste.
-
Once decontaminated, the container can be disposed of or recycled in accordance with institutional and local guidelines.
-
Quantitative Data Summary
The following table summarizes key information for amino-terminated polyethylene glycol compounds, which can serve as a reference for this compound.
| Property | Data | Reference |
| Hazard Classifications | May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). | GHS |
| Signal Word | Warning | GHS |
| Storage Temperature | Cool, dry, well-ventilated area. Long-term storage at -20°C is recommended for some derivatives. | SDS |
| Biodegradability | Readily biodegradable. | Environmental |
Experimental Workflow and Safety Protocols
Below is a diagram illustrating the standard workflow for handling this compound, from initial receipt to final disposal, incorporating all necessary safety precautions.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
